molecular formula C21H17FN6O2 B11511604 7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11511604
M. Wt: 404.4 g/mol
InChI Key: IGHNQOBJKOBLHT-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining fluorophenyl, dimethyl, pyridinylmethyl, and imidazopurine moieties, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-f]purine derivatives and pyridinylmethyl-substituted heterocycles. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

What sets 7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique combination of fluorophenyl, dimethyl, and pyridinylmethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17FN6O2

Molecular Weight

404.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-2,4-dimethyl-6-(pyridin-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H17FN6O2/c1-25-18-17(19(29)26(2)21(25)30)28-12-16(13-6-8-14(22)9-7-13)27(20(28)24-18)11-15-5-3-4-10-23-15/h3-10,12H,11H2,1-2H3

InChI Key

IGHNQOBJKOBLHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=N4)C5=CC=C(C=C5)F

Origin of Product

United States

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